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Compound of Interest

Compound Name: BC-1293

Cat. No.: B15578459

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: A thorough search of publicly available scientific literature and databases yielded
no information on a compound or entity designated "BC-1293" in the context of DARS2
regulation. The following guide provides a comprehensive overview of the current
understanding of DARSZ2, its function, regulation, and its role in disease, based on existing
research.

Executive Summary

DARS?2 is a critical mitochondrial enzyme, aspartyl-tRNA synthetase 2, responsible for
attaching the amino acid aspartate to its corresponding transfer RNA (tRNA) during the
synthesis of mitochondrial proteins.[1][2][3] Dysregulation or mutation of the DARS2 gene
leads to a severe neurological disorder known as Leukoencephalopathy with brainstem and
spinal cord involvement and lactate elevation (LBSL).[4][5][6][7][8] This guide details the
molecular function of DARS2, the pathophysiology of LBSL, and current therapeutic strategies
under investigation. While the specific role of "BC-1293" is unknown, this document aims to
provide the foundational knowledge necessary for research and development targeting
DARS2.

Core Function and Molecular Pathway of DARS2

The primary function of the DARS2 protein is to catalyze the aminoacylation of aspartyl-tRNA
within the mitochondria.[1] This two-step process is essential for the translation of the 13
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proteins encoded by the mitochondrial genome, which are key components of the electron
transport chain.

Step 1: Amino Acid Activation Aspartate + ATP — Aspartyl-AMP + PPi

Step 2: tRNA Charging Aspartyl-AMP + tRNA(Asp) — Aspartyl-tRNA(Asp) + AMP

Mutations in the DARS2 gene impair this process, leading to reduced or absent DARS2
enzyme activity. This compromises mitochondrial protein synthesis, resulting in impaired
mitochondrial function and energy production.[2][8]
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Caption: DARS2 function and pathology pathway.
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DARS2 in Disease: Leukoencephalopathy (LBSL)

LBSL is an autosomal recessive disorder caused by biallelic pathogenic variants in the DARS2
gene.[6][8] The clinical presentation is heterogeneous, with symptoms ranging from infantile-
onset, rapidly fatal disease to adult-onset, slow and mild disease.[4]

Common Clinical Features:

Motor: Progressive spasticity and ataxia, primarily affecting the legs.[5][7]

Sensory: Loss of limb position and vibration sense.[5]

Neurological: Cognitive decline, dysarthria (speech difficulties), and epilepsy can occur.[5][7]

Imaging: Diagnosis is supported by a characteristic pattern of abnormalities in the white
matter of the brain and spinal cord on MRI.[7][8]

The vast majority of patients (over 90%) have a splice site mutation in intron 2, which leads to
incorrect splicing and reduced production of functional DARS2 protein.[4][9] Other mutations
can cause single amino acid changes that decrease the enzyme's activity.[2][3]

Therapeutic Regulation and Experimental
Approaches

Currently, there is no cure for LBSL; treatment is supportive and symptomatic.[7] However,
several therapeutic strategies are under investigation, targeting different aspects of DARS2
regulation and function.

Data on Investigational DARS2-Targeted Therapies

The table below summarizes key experimental therapies and compounds investigated for their
effect on DARS2 or LBSL pathology.
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restore functional
DARS?2 protein.[10]

LBSL patient cells;
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growth, and reduced

lactate release.[10]

Cantharidin

Modulator of DARS2
splicing.[4]

Fluorescence reporter

system.[4]
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modulator of DARS2
splicing, potentially
increasing the
production of
functional protein from
splice-site mutant

alleles.[4]
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mediated

cytoprotection.[11]

Fibroblasts from LBSL
patients.[11]

Rescued
mitochondrial and
antioxidant
deficiencies in DARS2

deficient cells.[11]

Novobiocin

Inhibitor of DARS2
activity.[12]

In vivo (bacterial

system).[12]

Diminished DARS?2
activity.[12]

Experimental Protocols

Protocol 1: Screening for DARS2 Splicing Modulators

This protocol is based on the methodology used to identify cantharidin as a splicing modulator.

[4]

o Construct Development: A fluorescence reporter system (e.g., a dual-luciferase reporter

plasmid) is engineered. The plasmid contains a section of the DARS2 gene spanning the

common intron 2 splice site mutation, placed between the two reporter genes (e.g., Renilla
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and Firefly luciferase). Correct splicing results in a functional downstream reporter, while
incorrect splicing leads to a premature stop codon, preventing its translation.

o Cell Culture and Transfection: A suitable human cell line (e.g., HEK293) is cultured under
standard conditions. Cells are then transfected with the reporter plasmid.

o Compound Screening: Transfected cells are arrayed in multi-well plates. A library of small
molecules is added to the wells at various concentrations.

o Luminometry: After an incubation period (e.g., 24-48 hours), cell lysates are collected. The
activity of both luciferases is measured using a luminometer.

o Data Analysis: The ratio of the two reporters (e.qg., Firefly/Renilla) is calculated. An increase
in this ratio indicates that the compound has promoted correct splicing of the DARSZ2 insert.
Hits are validated through dose-response curves and secondary assays.

Preparation Experiment Analysis

1. Engineer Splicing 2. Culture & Transfect | | 3. Plate Cells & Add 4. Incubate 5. Lyse Cells & Measure | | | (6. Calculate Reporter Ratio 7. Identify Hits 8. Validate Hits
Reporter Plasmid HEK293 Cells Compound Library (24-48h) Luciferase Activity (Firefly/Renilla) (Increased Ratio) (Dose-Response)

Click to download full resolution via product page
Caption: Workflow for DARS2 splicing modulator screen.
Protocol 2: AAV-mediated Gene Therapy Efficacy Testing in Patient-derived Neurons

This protocol is a generalized workflow based on the AAV9-DARS2 gene therapy studies.[10]

» Cell Derivation: Fibroblasts from LBSL patients are reprogrammed into induced pluripotent
stem cells (iPSCs). These iPSCs are then differentiated into neurons.

e AAV Transduction: Patient-derived neurons are transduced with AAV9 vectors carrying a
functional copy of the DARS2 gene (AAV9-DARS2). A control group is treated with a null or
reporter (e.g., GFP) vector.
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o Gene Expression Analysis: After transduction, RNA and protein are extracted from the
neurons. DARS2 expression levels are quantified using RT-gPCR and Western Blotting to
confirm successful gene delivery and expression.

e Functional Assays:

o Mitochondrial Function: Assays such as Seahorse XF Analyzer are used to measure the
oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing
insights into mitochondrial respiration and glycolysis.

o Axonal Growth: Neurons are cultured and imaged. Axon length and complexity are
guantified using imaging software (e.g., ImageJ) to assess neuronal health.

o Metabolite Analysis: The culture medium is collected, and lactate levels are measured to
determine if the restored DARS2 function reduces pathological lactate release.

o Data Analysis: Results from AAV9-DARS?2 treated cells are compared to untreated and
control-vector treated cells to determine the therapeutic efficacy.

Conclusion and Future Directions

DARS?2 is a vital mitochondrial enzyme whose deficiency leads to the debilitating neurological
disorder LBSL. Current research is focused on understanding the precise molecular
consequences of DARS2 mutations and developing novel therapeutic strategies. Gene therapy
offers a promising avenue for restoring enzyme function, while the identification of small
molecule splicing modulators could provide an alternative therapeutic approach. Further
research is needed to elucidate the full scope of DARS2's function, potentially uncovering new
regulatory pathways and therapeutic targets. The development of specific activators or
inhibitors, such as the uncharacterized "BC-1293," will depend on a deeper understanding of
the enzyme's structure and regulatory domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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